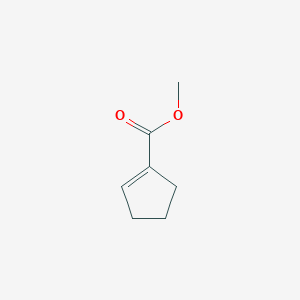

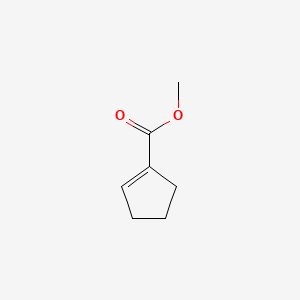

Methyl 1-cyclopentene-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl cyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYCAXIAUKEGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338442 | |

| Record name | Methyl cyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25662-28-6 | |

| Record name | Methyl cyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl cyclopent-1-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate (CAS: 25662-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyclopentene-1-carboxylate, with the CAS number 25662-28-6, is a cyclic alkene and a cyclopentene (B43876) derivative.[1] This colorless liquid serves as a versatile building block in organic synthesis.[2] Its utility is demonstrated in the synthesis of complex natural products and in various chemical transformations.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and applications, with a focus on its relevance to research and drug development.

Physicochemical Properties

This compound is a colorless liquid with a fruity odor.[2] It is soluble in organic solvents but sparingly soluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | |

| CAS Number | 25662-28-6 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 76-78 °C at 9 mmHg | [1] |

| Density | 1.031 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4660 | [1] |

| Flash Point | 62 °C (143.6 °F) - closed cup |

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Data | Source |

| ¹³C NMR | Spectral data available on PubChem. | [3] |

| GC-MS | NIST Number: 159461; Top Peaks (m/z): 67, 95, 126. | [3] |

| FTIR | Spectrum acquired on a Bruker Tensor 27 FT-IR (Neat). | [3] |

Synthesis

Proposed Synthetic Pathway

A likely two-step synthesis involves the formation of 1-cyclopentene-1-carboxylic acid followed by Fischer esterification.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Fischer Esterification of 1-Cyclopentene-1-carboxylic Acid (General Procedure)

This protocol is a general representation of a Fischer esterification and would require optimization for this specific substrate.[5][6]

Materials:

-

1-Cyclopentene-1-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopentene-1-carboxylic acid in an excess of anhydrous methanol (typically 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of several complex natural products and other organic molecules.

Caption: Key synthetic applications of this compound.

Synthesis of Pinnaic Acid and Halichlorine

This compound serves as a key starting material in the total synthesis of the marine alkaloids pinnaic acid and halichlorine.[1] These complex molecules exhibit interesting biological activities, and their synthesis is a significant challenge in organic chemistry.

Synthesis of Azulene Derivatives

This compound is utilized in the synthesis of azulene derivatives.[1] The reaction pathway involves the initial formation of a corresponding cyclopropanol, followed by an oxy-Cope rearrangement to construct the azulene skeleton.[1][7]

Asymmetric Oxidative Heck Reaction

This compound undergoes asymmetric oxidative Heck reactions with aryl boronic acids.[1] This reaction, catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium (II) complex, allows for the stereoselective formation of carbon-carbon bonds, a crucial transformation in the synthesis of chiral molecules for drug development.

Biological Activity

The direct biological activity of this compound has not been extensively reported in the scientific literature. Its primary role in the context of drug development appears to be as a versatile building block for the synthesis of more complex, biologically active molecules. While some cyclopentane (B165970) and cyclopropane (B1198618) derivatives have been investigated for their potential as enzyme inhibitors, there is no specific data currently available for this compound itself.[8]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its role as a precursor to complex natural products and its utility in modern catalytic reactions underscore its importance to researchers in synthetic chemistry and drug discovery. While its own biological profile is not well-characterized, its utility as a scaffold for the construction of bioactive molecules makes it a compound of considerable interest. Further research into new synthetic applications and the biological evaluation of its derivatives could open up new avenues for this important building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6316659B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 1-cyclopentene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of Methyl 1-cyclopentene-1-carboxylate (CAS No. 25662-28-6). This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document consolidates key physical data, outlines general experimental protocols for their determination, and presents a representative synthetic route. The information is intended to support researchers in the effective handling, characterization, and application of this versatile reagent.

Core Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] Key physical constants have been experimentally determined and are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][2][3] |

| Molecular Weight | 126.15 g/mol | [2] |

| Boiling Point | 76-78 °C at 9 mmHg | [2][3][4] |

| 180-182 °C (predicted at atmospheric pressure) | [1] | |

| Density | 1.031 g/mL at 20 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.4660 | [2][3][4] |

| Flash Point | 135 °F (57.2 °C) | [3][4] |

| Solubility | Soluble in organic solvents; insoluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

| Spectroscopy | Key Features and Data |

| ¹H NMR | Data available, but specific shifts require access to spectral databases. |

| ¹³C NMR | Data available from sources like Sigma-Aldrich.[5] |

| Infrared (IR) | Authentic IR spectrum available, confirming the presence of key functional groups.[6] |

| Mass Spectrometry (MS) | GC-MS data confirms the molecular weight of 126.[5] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of liquids like this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

Apparatus:

-

Melting point apparatus (e.g., MelTemp) or Thiele tube

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (oil or sand)

Procedure:

-

A small amount (a few drops) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (typically 20°C), which is maintained by the circulating water bath.

-

The light source is switched on, and the handwheel is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Synthetic Workflow

This compound can be synthesized through various organic transformations. A common approach involves the esterification of 1-cyclopentene-1-carboxylic acid. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound via Fischer esterification.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its functional groups, an ester and a carbon-carbon double bond, allow for a wide range of chemical transformations. It is a precursor for the synthesis of various complex molecules, including natural products and pharmaceutical agents.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. phillysim.org [phillysim.org]

- 3. vernier.com [vernier.com]

- 4. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

"Methyl 1-cyclopentene-1-carboxylate" molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of Methyl 1-cyclopentene-1-carboxylate, a cyclopentene (B43876) derivative used as a starting material in the synthesis of various chemical compounds.[1]

Chemical Properties and Identification

This compound is a colorless liquid.[1] It is utilized in organic synthesis, for instance, in asymmetric oxidative Heck reactions and in the synthesis of azulene (B44059) derivatives.[1]

Below is a summary of the key molecular data for this compound.

| Identifier | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol [2][3][4] |

| CAS Number | 25662-28-6[2] |

| Linear Formula | C₅H₇CO₂CH₃[2] |

Logical Relationship of Compound Properties

The following diagram illustrates the direct association between the chemical compound and its fundamental molecular properties.

Caption: Molecular properties of this compound.

References

Synthesis of Methyl 1-cyclopentene-1-carboxylate from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-cyclopentene-1-carboxylate, a valuable building block in organic synthesis, starting from the readily available precursor, cyclopentanone (B42830).[1] This document details the primary synthetic methodologies, focusing on the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are the most prevalent and effective routes for this transformation. The guide includes detailed experimental protocols, a comparative analysis of the synthetic routes, and visualizations of the reaction workflows to aid in practical application and understanding.

Introduction

This compound is a cyclic α,β-unsaturated ester with the chemical formula C₇H₁₀O₂.[2] It serves as a versatile intermediate in the synthesis of various organic molecules and natural products. Its structure, featuring a reactive double bond conjugated to an ester group, allows for a variety of subsequent chemical modifications. This guide focuses on the efficient synthesis of this compound from cyclopentanone, a common and inexpensive starting material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25662-28-6 | [2][3] |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 76-78 °C / 9 mmHg | [3] |

| Density | 1.031 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.4660 | [3] |

Synthetic Methodologies

The conversion of cyclopentanone to this compound involves the formation of a carbon-carbon double bond at the carbonyl position, a classic transformation in organic synthesis. The two most prominent and reliable methods for achieving this are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. It employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent, often leading to higher yields, especially with sterically hindered ketones.[4][5] A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble, simplifying the purification process.[4][5] This reaction typically shows a high selectivity for the formation of the (E)-alkene isomer.[4][5]

The key reagent for this synthesis is a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)acetate or triethyl phosphonoacetate. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to the carbonyl group of cyclopentanone. The resulting intermediate then eliminates a phosphate salt to yield the desired α,β-unsaturated ester.

Materials:

-

Cyclopentanone

-

Methyl 2-(diethoxyphosphoryl)acetate (or triethyl phosphonoacetate)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF.

-

Ylide Formation: The suspension is cooled to 0 °C in an ice bath. Methyl 2-(diethoxyphosphoryl)acetate (1.1 equivalents) is added dropwise to the stirred suspension. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the phosphonate carbanion.

-

Reaction with Cyclopentanone: A solution of cyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Table 2: Summary of HWE Reaction Parameters

| Parameter | Value |

| Key Reagent | Methyl 2-(diethoxyphosphoryl)acetate |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | High (generally >80%) |

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[6] For the synthesis of α,β-unsaturated esters, a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is employed. Stabilized ylides are generally less reactive than their unstabilized counterparts and often require heating to react with ketones.[7] A potential drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be challenging to separate from the desired product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 25662-28-6 [chemicalbook.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Spectroscopic Profile of Methyl 1-cyclopentene-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-cyclopentene-1-carboxylate, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a critical resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The structural features of this compound have been characterized using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.68 | t | 1H | =C-H |

| 3.71 | s | 3H | -O-CH₃ |

| 2.54 - 2.47 | m | 4H | =C-CH₂ - and -CH₂ -C= |

| 1.94 - 1.87 | m | 2H | -CH₂-CH₂ -CH₂- |

Abbreviations: s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C =O |

| 143.2 | =C -H |

| 136.8 | C =C-COOCH₃ |

| 51.0 | -O-C H₃ |

| 32.8 | =C-C H₂- |

| 30.2 | -C H₂-C= |

| 22.5 | -CH₂-C H₂-CH₂- |

Table 3: FT-IR Spectroscopic Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (sp³) |

| 2848 | Medium | C-H stretch (sp³) |

| 1715 | Strong | C=O stretch (ester) |

| 1635 | Medium | C=C stretch |

| 1437 | Medium | C-H bend |

| 1235 | Strong | C-O stretch |

| 1075 | Strong | C-O stretch |

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the NMR and IR spectra presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The NMR spectra are recorded on a spectrometer operating at a proton resonance frequency of 300 MHz or higher. For ¹H NMR, the spectrum is typically acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width, a 45° pulse width, and a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat this compound is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-cyclopentene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of methyl 1-cyclopentene-1-carboxylate, a key intermediate in organic synthesis. This document collates available quantitative data, outlines detailed experimental protocols for property determination, and discusses the potential degradation pathways of this α,β-unsaturated ester. The information presented herein is intended to be a valuable resource for professionals in research, development, and manufacturing who handle or utilize this compound.

Introduction

This compound (C₇H₁₀O₂) is a cyclic α,β-unsaturated ester recognized for its role as a versatile building block in the synthesis of various organic molecules. Its reactivity, largely dictated by the conjugated system of the double bond and the carbonyl group, makes it a valuable precursor for a range of chemical transformations. However, this reactivity also raises important considerations regarding its solubility in different solvent systems and its stability under various storage and handling conditions. A thorough understanding of these properties is crucial for its effective use in synthetic chemistry and for ensuring the quality and reproducibility of processes in which it is a reactant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [2][3] |

| CAS Number | 25662-28-6 | [1][3] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [4] |

| Boiling Point | 76-78 °C at 9 mmHg | [1][5] |

| Density | 1.031 g/mL at 20 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.4660 | [1][5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |

Solubility Profile

This compound is generally characterized as being soluble in organic solvents and poorly soluble in water.[4] A quantitative value for its solubility in water has been reported.

Table 2: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 25 | 4.3 | [4] |

Chemical Stability

The chemical stability of this compound is a critical consideration for its storage and handling. As an α,β-unsaturated ester, it is susceptible to several degradation pathways.

Hydrolysis

Esters are known to undergo hydrolysis to their corresponding carboxylic acid and alcohol, a reaction that can be catalyzed by both acid and base. The presence of the double bond in conjugation with the carbonyl group in this compound can influence the rate of hydrolysis compared to a saturated ester. Under basic conditions, the ester is susceptible to saponification. The general mechanism for base-catalyzed hydrolysis is illustrated in the diagram below.

Caption: Proposed pathway for base-catalyzed hydrolysis.

The rate of hydrolysis is expected to be pH-dependent, with increased rates at both low and high pH. For optimal stability, it is recommended to store the compound under neutral and anhydrous conditions.

Thermal Stability

While specific data on the thermal decomposition of this compound is not available, information on the related compound, 1-methylcyclopentene (B36725), suggests that decomposition occurs at elevated temperatures.[6] The thermal decomposition of 1-methylcyclopentene is a unimolecular process that follows first-order kinetics and proceeds through radical and molecular reactions, including dehydrogenation and ring-opening.[6] It is plausible that this compound would exhibit similar, albeit modified, thermal instability, potentially leading to decarboxylation, polymerization, or other rearrangement reactions at high temperatures.

Photostability

α,β-Unsaturated carbonyl compounds are known to be photochemically active. Upon absorption of UV light, they can undergo a variety of reactions, including [2+2] cycloadditions, E-Z isomerization (if applicable), and photoreduction. The specific photochemical behavior of this compound has not been detailed in the available literature. However, to ensure its integrity, it is advisable to protect the compound from light, especially from UV sources.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in various organic solvents at a given temperature.

Caption: Experimental workflow for solubility determination.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Seal the vial and place it in a constant temperature bath on a magnetic stirrer.

-

Stir the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter.

-

Accurately transfer a known volume of the clear saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the residue.

-

Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the aliquot taken.

Assessment of Chemical Stability (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, purified water, 0.1 M NaOH)

-

Organic solvent for stock solution preparation (e.g., acetonitrile (B52724) or methanol)

-

Temperature-controlled ovens

-

Photostability chamber

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.

2. Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 40 °C) for defined periods, taking samples at various time points due to expected rapid degradation.

-

Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

Thermal Stress: Store a sample of the neat compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose a sample of the neat compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.

3. Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method to determine the amount of undegraded this compound and to detect and quantify any degradation products.

Conclusion

This compound is a valuable synthetic intermediate with defined physicochemical properties. Its solubility profile indicates good solubility in organic solvents and limited solubility in water. The stability of this compound is a key consideration, with potential for degradation via hydrolysis (especially under basic conditions), and at elevated temperatures and upon exposure to light. The experimental protocols provided in this guide offer a framework for the quantitative determination of its solubility and a systematic evaluation of its stability, enabling its effective and reliable use in research and development. It is recommended that appropriate handling and storage conditions, including protection from moisture, extreme temperatures, and light, are maintained to ensure the integrity of the compound.

References

- 1. This compound | 25662-28-6 [chemicalbook.com]

- 2. Methyl cyclopent-1-ene-1-carboxylate | C7H10O2 | CID 549129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 25662-28-6 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl cyclopentene-1-carboxylate [chembk.com]

- 6. benchchem.com [benchchem.com]

Reactivity of the Double Bond in Methyl 1-Cyclopentene-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-cyclopentene-1-carboxylate is a cyclic α,β-unsaturated ester, a structural motif that endows the molecule with a unique and versatile reactivity profile. The electron-withdrawing nature of the methyl carboxylate group, in conjugation with the double bond, polarizes the π-system, rendering the β-carbon electrophilic and susceptible to a variety of nucleophilic and cycloaddition reactions. This technical guide provides an in-depth analysis of the reactivity of this compound's core functional group—the endocyclic double bond—supported by experimental data, detailed protocols, and mechanistic diagrams.

Electronic and Steric Profile

The reactivity of the double bond in this compound is primarily governed by electronic effects. The ester group acts as a powerful electron-withdrawing group through resonance and inductive effects. This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the alkene an excellent electron acceptor. Consequently, the β-carbon (C2) bears a partial positive charge, making it a prime target for nucleophilic attack in what is known as a conjugate or Michael addition. The molecule's cyclic nature imparts a degree of conformational rigidity, which can influence the stereochemical outcome of reactions.

Key Reactions of the Double Bond

The activated nature of the double bond makes this compound a versatile substrate for several key transformations, including conjugate additions, cycloadditions, oxidations, and reductions.

Conjugate (Michael) Additions

The most characteristic reaction of this substrate is the 1,4-conjugate addition, or Michael reaction, where a wide range of nucleophiles add to the electrophilic β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Examples of Conjugate Addition Reactions

| Nucleophile/Reagent System | Conditions | Product Type | Reference |

| N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Trifluoroacetic acid (TFA), DCM, 0°C to RT | Substituted cyclopentyl amino ester | [1] |

| (R)-N-benzyl-N-α-methylbenzylamine / n-BuLi | Not specified | Chiral substituted cyclopentyl amino ester | |

| Benzyloxycarbonyl-1-aminoethyl-1-phosphinate (as silyl (B83357) derivative) | Hexamethyldisilazane | Cyclopentyl phosphinic acid derivative |

A detailed protocol for the addition of an amine-based nucleophile is described by Herbert, J. (2017)[1]:

-

To a solution of this compound (1.22 mL, 10 mmol) in dichloromethane (B109758) (DCM, 10 mL) at 0°C, stir for 5 minutes.

-

Add N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (3.07 mL, 12 mmol) dropwise and continue stirring for 10 minutes.

-

Add a solution of trifluoroacetic acid (80 µL, 1 mmol) in DCM (1 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Proceed with standard aqueous workup and purification by column chromatography.

Diagram 1: General Mechanism of Michael Addition

Caption: Mechanism of the Michael (1,4-conjugate) addition reaction.

[4+2] Cycloaddition (Diels-Alder Reaction)

The electron-deficient double bond of this compound makes it a competent dienophile for Diels-Alder reactions, a powerful method for constructing six-membered rings with high stereocontrol.[2] While the specific substrate is not always the focus, its derivatives have been shown to be effective. For instance, a closely related brominated derivative readily participates in cycloadditions.

A study published in Organic Syntheses details the [4+2] cycloaddition of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate with various dienes. The high reactivity observed serves as a strong proxy for the reactivity of the parent compound.

Table 2: Diels-Alder Reaction with a Cyclopentene-based Dienophile

| Diene | Solvent | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | Toluene | 82 | |

| Cyclopentadiene | THF | 89 | |

| 1,3-Cyclohexadiene | Toluene | 57 | |

| 1-Phenyl-1,3-butadiene | Toluene | 66 |

Based on the general procedures for related dienophiles:

-

Dissolve the dienophile (e.g., methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, 1.0 equiv) in the specified solvent (e.g., THF).

-

Add the diene (e.g., freshly cracked cyclopentadiene, 1.5-2.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture and monitor by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel chromatography to yield the bicyclic adduct.

Diagram 2: Diels-Alder Reaction Logic

Caption: Conceptual workflow of the Diels-Alder cycloaddition.

Oxidation and Epoxidation

The double bond can be oxidized to form an epoxide, a valuable synthetic intermediate. A reliable method involves the use of a hydroperoxide in the presence of a metal catalyst.

This protocol is adapted from a procedure reported in Organic Syntheses[3]:

-

Charge a round-bottom flask with this compound (7.0 g, 55 mmol, 1.0 equiv).

-

Add ethyl acetate (B1210297) (280 mL) and activated 4 Å molecular sieves (7.0 g).

-

Under an oxygen atmosphere (via balloon), add manganese(III) acetate dihydrate (0.74 g, 2.7 mmol, 0.05 equiv).

-

Add a 5.5 M solution of tert-butylhydroperoxide in decane (B31447) (41 mL, 221 mmol, 4.0 equiv) over 15 minutes.

-

Stir the reaction mixture at 23°C for 48 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, wash with diethyl ether, and perform an aqueous workup to isolate the oxidized product.

Reduction of the Double Bond

The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation or by using hydride reagents, leaving the ester functionality intact. While specific protocols for this exact substrate are sparse, methods for closely related analogs are directly applicable. For instance, the reduction of ethyl 5-methyl-1-cyclopentene-1-carboxylate with lithium aluminum hydride (LiAlH₄) proceeds in high yield to furnish the corresponding allylic alcohol.

Table 3: Reduction of a Related Unsaturated Ester

| Reagent | Conditions | Product | Yield (%) | Reference |

| LiAlH₄ | Dry Ether, -76°C | 5-Methyl-1-cyclopentenylmethanol | 93 |

Limitations in Reactivity: Palladium-Catalyzed Coupling

Interestingly, the reactivity of this compound in certain palladium-catalyzed cross-coupling reactions appears limited. Attempts to perform a Heck reaction with chloropyrimidine derivatives using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system resulted in no reaction. Similarly, a palladium-catalyzed reductive coupling also failed to yield the desired coupled product, instead resulting in a dechlorinated starting material. This suggests that while the double bond is activated for nucleophilic attack and cycloadditions, it may be a poor substrate for standard Heck-type insertion mechanisms under these conditions.

General Experimental Workflow

The isolation and purification of products from reactions involving this compound typically follow a standard organic synthesis workflow.

Diagram 3: General Experimental & Purification Workflow

References

The Versatile Virtuoso: Methyl 1-Cyclopentene-1-carboxylate as a Premier Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 1-cyclopentene-1-carboxylate, a cyclic α,β-unsaturated ester, has emerged as a highly versatile and powerful building block in modern organic synthesis. Its unique structural arrangement, featuring a strained five-membered ring coupled with an electron-deficient double bond, provides a gateway to a diverse array of complex molecular architectures. This guide delves into the synthesis, reactivity, and application of this pivotal intermediate, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in the fields of natural product synthesis and drug discovery.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid valued for its reactivity as a dienophile and a Michael acceptor. Its fundamental properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 25662-28-6 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 76-78 °C / 9 mmHg | |

| Density | 1.031 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.4660 | |

| SMILES | COC(=O)C1=CCCC1 | [1] |

| InChI Key | VTYCAXIAUKEGBQ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While several methods exist for the synthesis of cyclopentene (B43876) derivatives, a common laboratory-scale approach involves the manipulation of readily available cyclic ketones. One conceptual pathway begins with the α-bromination of cyclopentanone (B42830), followed by a Favorskii-type rearrangement and subsequent elimination to yield the target α,β-unsaturated ester. Another route can be envisioned from methyl cyclopentanecarboxylate (B8599756) through dehydrogenation. A patented industrial method describes the conversion of methyl 5-formylvalerate to a mixture of cyclopentanone and this compound.

Caption: Conceptual synthesis pathway for this compound.

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its ability to participate in a wide range of chemical transformations, primarily leveraging the reactivity of its conjugated double bond.

Cycloaddition Reactions

As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] Diels-Alder reactions, providing a direct route to bicyclic systems. It also participates in other modes of cycloaddition, including [3+2] and [2+2] variants, to construct various five- and four-membered ring systems, respectively.[2][3]

References

Unveiling the History and Synthesis of a Key Chemical Building Block: Methyl 1-cyclopentene-1-carboxylate

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of Methyl 1-cyclopentene-1-carboxylate, a versatile intermediate in organic chemistry.

Introduction

This compound, a seemingly unassuming cyclic ester, holds a significant place in the landscape of organic synthesis. Its rigid, five-membered ring structure and reactive functional groups make it a valuable precursor for the construction of complex molecular architectures, most notably in the total synthesis of intricate natural products with potential therapeutic applications. This technical guide delves into the historical context of its discovery, outlines the fundamental synthetic methodologies for its preparation, and explores its contemporary applications, particularly in the field of drug development.

Historical Perspective and Discovery

The discovery of this compound is intrinsically linked to the pioneering work on alicyclic compounds in the late 19th and early 20th centuries. While a singular "discovery" paper for this specific molecule is not readily identifiable, its conceptual origins can be traced back to the foundational studies on ring-forming reactions. The most pivotal of these is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894.[1][2][3][4][5] This intramolecular cyclization of diesters to form β-keto esters provided the essential chemical technology for the synthesis of five-membered rings.

The logical synthetic precursor to this compound is methyl 2-oxocyclopentanecarboxylate.[6][7] The synthesis of this β-keto ester via the Dieckmann condensation of dimethyl adipate (B1204190) would have been a direct application of Dieckmann's groundbreaking work. Subsequent transformation of the β-keto ester to the α,β-unsaturated ester, a common synthetic operation even in the early days of organic chemistry, would have yielded this compound. The work of notable chemists of that era, such as William Henry Perkin Jr., who was instrumental in the synthesis of various carbocyclic systems, laid the groundwork for the preparation and understanding of such cyclopentane (B165970) derivatives.[8][9]

Physicochemical Properties

This compound is a colorless liquid with the following key properties:

| Property | Value |

| CAS Number | 25662-28-6[10][11] |

| Molecular Formula | C₇H₁₀O₂[11] |

| Molecular Weight | 126.15 g/mol [10][11] |

| Boiling Point | 76-78 °C at 9 mmHg[10] |

| Density | 1.031 g/mL at 20 °C[10] |

| Refractive Index (n20/D) | 1.4660[10] |

Key Synthetic Methodologies

The primary and most historically significant route to this compound involves a two-step sequence starting from dimethyl adipate.

Dieckmann Condensation to form Methyl 2-oxocyclopentanecarboxylate

The intramolecular condensation of dimethyl adipate in the presence of a strong base, such as sodium methoxide, yields the cyclic β-keto ester, methyl 2-oxocyclopentanecarboxylate.

Experimental Protocol (Representative):

A solution of dimethyl adipate in an inert solvent (e.g., toluene) is added to a suspension of sodium methoxide. The mixture is heated to reflux to initiate the condensation. After the reaction is complete, the reaction mixture is cooled and neutralized with acid. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure methyl 2-oxocyclopentanecarboxylate.

Conversion of Methyl 2-oxocyclopentanecarboxylate to this compound

The conversion of the β-keto ester to the α,β-unsaturated ester can be achieved through several methods, including conversion to an enol ether or enol phosphate (B84403) followed by elimination, or via a haloform reaction and subsequent elimination. A common laboratory-scale method involves the formation of a vinyl phosphate and its subsequent reduction.

Experimental Protocol (Representative):

Methyl 2-oxocyclopentanecarboxylate is first deprotonated with a strong base like sodium hydride. The resulting enolate is then reacted with a phosphoryl chloride (e.g., diethyl chlorophosphate) to form the corresponding enol phosphate. This intermediate is then subjected to a reduction reaction, for instance, using a dissolving metal reduction (e.g., lithium in liquid ammonia), to yield this compound.

Below is a DOT script representation of the general synthetic workflow.

Applications in Drug Development and Natural Product Synthesis

This compound serves as a crucial starting material in the total synthesis of several complex and biologically active natural products. Its utility stems from the ability to introduce the cyclopentene (B43876) ring system and further elaborate the molecule through reactions at the double bond and the ester functionality.

Synthesis of Pinnaic Acid and Halichlorine

Two prominent examples of its application are in the formal syntheses of (±)-pinnaic acid and (±)-halichlorine.[10][12][13] These marine alkaloids exhibit interesting biological activities, including anti-inflammatory properties. In the synthetic routes towards these molecules, this compound is utilized as a key building block to construct the intricate spirocyclic core.

The following diagram illustrates a simplified workflow of how this compound is incorporated in the synthesis of these natural products.

Experimental Protocol (Representative Step - Allylic Oxidation):

To a solution of this compound in a suitable solvent such as ethyl acetate (B1210297), a catalyst, for instance, manganese(III) acetate dihydrate, is added.[14] The reaction is then initiated by the addition of an oxidizing agent like tert-butyl hydroperoxide under an oxygen atmosphere. The reaction is stirred at room temperature for an extended period. Upon completion, the reaction mixture is worked up by filtration, extraction, and chromatographic purification to yield the allylic oxidation product, methyl 3-oxocyclopent-1-ene-1-carboxylate.[14]

Conclusion

From its theoretical underpinnings in the late 19th-century explorations of cyclic chemistry to its modern-day application in the synthesis of complex therapeutic candidates, this compound has proven to be a durable and valuable tool in the arsenal (B13267) of the synthetic organic chemist. Its straightforward synthesis, based on the venerable Dieckmann condensation, and its versatile reactivity continue to make it a relevant and important building block in the ongoing quest for new and improved pharmaceuticals. This guide has provided a comprehensive overview of its history, synthesis, and key applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Dieckmann Reaction [drugfuture.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dieckmann_condensation [chemeurope.com]

- 4. synarchive.com [synarchive.com]

- 5. Dieckmann condensation - Wikiwand [wikiwand.com]

- 6. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9 [sigmaaldrich.com]

- 7. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. baranlab.org [baranlab.org]

- 10. This compound 97 25662-28-6 [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Total synthesis of (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

Methyl 1-cyclopentene-1-carboxylate: A Technical Guide for the Fragrance Industry

Introduction

Methyl 1-cyclopentene-1-carboxylate, a colorless liquid with a characteristic fruity aroma, is a versatile ingredient within the fragrance industry.[1] Its unique chemical structure, featuring a cyclopentene (B43876) ring attached to a carboxylate group, makes it a valuable component in the creation of various perfume formulations. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications for researchers, scientists, and professionals in the fragrance and flavor sector.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. Key data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | PubChem |

| CAS Number | 25662-28-6 | [1][2] |

| Appearance | Colorless liquid to White to pale yellow Crystalline Powder or Low Melting Solid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 180-182 °C | [1] |

| Solubility | Slightly soluble in water (4.3 g/L at 25 °C) | [1] |

Olfactory Profile

This compound is primarily characterized by a general fruity scent.[1] While detailed public descriptions of its specific nuances are limited, related cyclopentane (B165970) derivatives are known to possess both fruity and floral notes. For instance, methylcyclopentylidene acetate (B1210297) is noted for its powerful and diffusive character reminiscent of ylang-ylang oil. This suggests that this compound may also exhibit a complex odor profile with potential for floral and other undertones, making it a potentially multifaceted ingredient for perfumers.

Synthesis

A viable synthetic route to this compound involves the dehydrochlorination-decarbonylation of methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate. This reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which then thermally eliminates carbon monoxide to yield the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published synthetic method.

Materials:

-

Methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate

-

Anhydrous sodium carbonate

-

Xylene

-

Glass powder

Procedure:

-

A mixture of methyl 1-chloro-2-oxo-1-cyclohexanecarboxylate, anhydrous sodium carbonate, and a small amount of glass powder in xylene is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux with vigorous stirring.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid residue is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the xylene.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in the Fragrance Industry

This compound's fruity character makes it a suitable component for a variety of fragrance applications. It can be utilized to impart fresh and fruity notes to perfumes, personal care products, and household cleaners. Its chemical structure also suggests its potential use as a building block for the synthesis of other fragrance ingredients.[1][3] The use of cyclopentane derivatives in perfumery is well-established, often contributing to fruity and floral accords.

Sensory Evaluation and Stability Testing

To fully characterize the potential of this compound in fragrance formulations, standardized sensory evaluation and stability testing are crucial.

Sensory Evaluation Workflow

A typical workflow for the sensory evaluation of a new fragrance ingredient is outlined below.

Stability Testing Protocol

Ensuring the stability of a fragrance ingredient is critical for product longevity and performance.

Objective: To assess the stability of this compound in a model fragrance formulation under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a predetermined concentration (e.g., 1% or 5%) in a base solvent (e.g., ethanol) and in a representative product base (e.g., a simple shampoo or lotion base).

-

Stress Conditions:

-

Accelerated Stability (Heat): Store samples in an oven at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.

-

Light Exposure: Expose samples to controlled UV and visible light to simulate exposure in a retail environment.

-

Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (e.g., -10°C) and thawing (room temperature).

-

Real-Time Stability: Store samples under ambient conditions (e.g., 25°C) for an extended period (e.g., 12-24 months).

-

-

Evaluation: At specified time points, samples are evaluated for changes in:

-

Odor: Assessed by a trained sensory panel.

-

Color and Appearance: Visually inspected.

-

Chemical Integrity: Analyzed by gas chromatography (GC) to quantify the concentration of this compound and detect any degradation products.

-

Olfactory Receptor Interaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal epithelium. While the specific ORs that bind to this compound have not been publicly identified, its fruity character suggests that it likely interacts with a subset of ORs that are responsive to ester functional groups and cyclic aliphatic structures. Further research, potentially involving in-vitro assays with a panel of known ORs, would be necessary to elucidate the specific receptor interactions and downstream signaling pathways.

Conclusion

This compound is a promising fragrance ingredient with a desirable fruity character. Its synthesis is achievable through established chemical transformations, and its properties make it suitable for a range of perfumery applications. Further detailed sensory analysis is required to fully elucidate its olfactory profile and potential synergies with other fragrance materials. Stability testing will be crucial to ensure its longevity and performance in final consumer products. As the demand for novel fragrance ingredients continues to grow, a thorough understanding of molecules like this compound will be essential for the creation of innovative and successful fragrances.

References

Natural occurrence of "Methyl 1-cyclopentene-1-carboxylate" derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While "Methyl 1-cyclopentene-1-carboxylate" itself is not a documented naturally occurring compound, its core chemical structure is prevalent in a vital class of plant hormones known as jasmonates. This technical guide delves into the natural occurrence, biosynthesis, and biological significance of these cyclopentene (B43876) carboxylate derivatives, with a primary focus on jasmonic acid and its methyl ester, methyl jasmonate. These compounds play a crucial role in plant defense and development, offering a rich area of study for researchers in various scientific disciplines.

Natural Occurrence of Jasmonates

Jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are ubiquitously distributed throughout the plant kingdom, from algae to angiosperms.[1][2] They have also been isolated from certain fungi, such as the phytopathogenic fungus Lasiodiplodia theobromae (also known as Botryodiplodia theobromae), which is capable of producing significant quantities of jasmonates.[1][2]

The concentration of jasmonates in plant tissues can vary significantly depending on the plant species, developmental stage, and in response to various environmental stimuli.[3] For instance, mechanical wounding or herbivore attacks trigger a rapid increase in jasmonate levels as part of the plant's defense response.[3][4]

The following table summarizes the quantitative data on the occurrence of jasmonic acid and methyl jasmonate in a selected plant species.

| Compound | Plant Species | Tissue | Concentration (µg/g fresh weight) | Reference |

| Jasmonic Acid | Populus hybrid | Leaves | 2.6 | [5] |

| Methyl Jasmonate | Populus hybrid | Leaves | 1.3 | [5] |

Biosynthesis of Jasmonates

The biosynthesis of jasmonates is a well-characterized metabolic pathway that originates from α-linolenic acid, a common fatty acid found in plant cell membranes. The process is initiated in the chloroplasts and completed in the peroxisomes.

The key steps in the jasmonate biosynthetic pathway are:

-

Release of α-Linolenic Acid: Phospholipases release α-linolenic acid from chloroplast membranes.

-

Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[6][7]

-

Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) work in sequence to convert 13-HPOT into the cyclopentenone intermediate, 12-oxophytodienoic acid (OPDA).[6][7]

-

Reduction: OPDA is then transported to the peroxisome where it is reduced by OPDA reductase 3 (OPR3).[7]

-

β-Oxidation: A series of β-oxidation steps shorten the carboxylic acid side chain to produce jasmonic acid.[8]

-

Methylation: Jasmonic acid can be converted to its volatile methyl ester, methyl jasmonate, by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase.[9]

Below is a diagram illustrating the jasmonate biosynthetic pathway.

Biological Signaling and Function

Jasmonates are key signaling molecules in plants, regulating a wide array of physiological and developmental processes.[10] Their most well-documented role is in mediating plant defense responses against herbivores and pathogens.

Upon perception of a threat, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1).[10][11] This binding event triggers the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins.[10][11] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a large number of jasmonate-responsive genes involved in defense.[10]

The jasmonate signaling pathway is a complex network with multiple points of regulation and crosstalk with other hormone signaling pathways.

The following diagram illustrates the core components of the jasmonate signaling pathway.

References

- 1. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of jasmonic acid, methyl jasmonate, and salicylic acid in plants by capillary liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 8. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl jasmonate - Wikipedia [en.wikipedia.org]

- 10. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 1-cyclopentene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyclopentene-1-carboxylate is a versatile cyclic alkene and a derivative of cyclopentene (B43876).[1] This colorless liquid serves as a crucial building block in organic synthesis, providing a scaffold for the introduction of cyclopentene and carboxylate functionalities into more complex molecules.[2] Its utility is particularly notable in the synthesis of natural products and other biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic protocols, and its applications in synthetic chemistry, with a focus on its role as a precursor to complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 25662-28-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₂ | [2][4] |

| Molecular Weight | 126.15 g/mol | [3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 76-78 °C at 9 mmHg | [1][5] |

| Density | 1.031 g/mL at 20 °C | [1][5] |

| Refractive Index (n20/D) | 1.4660 | [1][5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data/Peaks | Reference |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| Infrared (IR) Spectroscopy | Available | [4] |

| Mass Spectrometry (MS) | Molecular Ion (m/z): 126 | [4] |

Synthesis of this compound

While various synthetic approaches exist, a common strategy for the synthesis of α,β-unsaturated esters like this compound involves the dehydration of a β-hydroxy ester or the dehydrohalogenation of a β-halo ester. The following is a representative protocol derived from analogous syntheses.

Experimental Protocol: Synthesis via Dehydration of a β-Hydroxy Ester

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

-

Methyl 2-hydroxycyclopentane-1-carboxylate

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of methyl 2-hydroxycyclopentane-1-carboxylate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of thionyl chloride in anhydrous diethyl ether is added dropwise to the stirred solution, followed by the slow addition of pyridine. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable starting material for the synthesis of a variety of complex molecules, including natural products and their analogues.

Asymmetric Oxidative Heck Reaction

This compound can undergo an asymmetric oxidative Heck reaction with aryl boronic acids.[1] This reaction is catalyzed by a chiral N-heterocyclic carbene (NHC)-palladium (II) complex and is a powerful method for the enantioselective formation of carbon-carbon bonds.

Synthesis of Azulen Derivatives

This compound is a key intermediate in the synthesis of azulene (B44059) derivatives.[1] The synthetic route involves the initial formation of the corresponding cyclopropanol, which then undergoes an oxy-Cope rearrangement to yield the azulene scaffold.[1]

Starting Material for Natural Product Synthesis

This compound has been utilized as a starting material in the formal syntheses of the marine alkaloids (±)-pinnaic acid and (±)-halichlorine.[3] These syntheses highlight the utility of this building block in constructing complex, polycyclic natural products.

Potential Biological Relevance and Signaling Pathways

While this compound itself is not directly implicated in specific signaling pathways, its derivatives, particularly those containing a cyclopentenone moiety, have demonstrated significant biological activity. Cyclopentenone-containing molecules, such as certain prostaglandins, are known to exhibit anti-inflammatory and anti-cancer properties.

The biological activity of these related compounds is often attributed to their ability to act as Michael acceptors, covalently modifying cysteine residues on key signaling proteins. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a pivotal role in inflammation and cell survival.

Inferred Signaling Pathway for Cyclopentenone Derivatives

The following diagram illustrates a plausible mechanism by which a cyclopentenone derivative, potentially synthesized from this compound, could inhibit the NF-κB signaling pathway.

References

A Theoretical Exploration of Electron Density in Methyl 1-cyclopentene-1-carboxylate: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the electron density distribution of Methyl 1-cyclopentene-1-carboxylate, a key intermediate in various organic syntheses. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this paper outlines the established computational methodologies and expected electronic characteristics based on the analysis of analogous molecular systems. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the reactivity and interaction of this molecule. The guide details the application of Density Functional Theory (DFT) for calculating critical electronic properties, including molecular electrostatic potential, frontier molecular orbitals, and atomic charges.

Introduction

This compound is a versatile cyclic ester with applications in the synthesis of complex organic molecules and natural products. Its reactivity is fundamentally governed by the distribution of electron density across its molecular structure. The presence of both an electron-withdrawing carboxylate group and a C=C double bond within a strained five-membered ring creates a unique electronic profile that dictates its behavior in chemical reactions.

Understanding this electronic profile is crucial for predicting reaction sites for nucleophilic or electrophilic attack, designing novel synthetic pathways, and potentially elucidating mechanisms of biological activity. Computational chemistry provides a powerful toolkit for this purpose, with Density Functional Theory (DFT) being a particularly robust method for analyzing the electronic structure of organic molecules.

This guide will detail the theoretical basis for such a study, outline the standard computational protocols, and present the anticipated results in a structured format, including visualizations of key conceptual workflows and relationships.

Theoretical Background and Computational Methodology

The electronic properties of this compound can be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol

A typical computational workflow for analyzing the electron density of this compound would involve the following steps:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. A common and effective method is to use the B3LYP functional with a Pople-style basis set such as 6-31G(d).

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is often performed using a larger basis set, for example, 6-311++G(d,p), to obtain more reliable electronic properties.

-

Electron Density Analysis: Post-processing of the calculated wavefunction allows for the analysis of various electronic properties, including:

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between them indicates the chemical stability of the molecule.

-

Natural Bond Orbital (NBO) Analysis: Provides insights into charge distribution, atomic hybridization, and intramolecular interactions. This can include the calculation of atomic charges (e.g., Mulliken or NBO charges).

-

The following diagram illustrates this computational workflow:

Predicted Electronic Properties and Data Presentation

Based on the molecular structure and established principles of organic chemistry, we can predict the key features of the electron density distribution. The following tables summarize the expected quantitative data from a DFT analysis.

Frontier Molecular Orbitals (FMOs)

The FMOs are central to predicting the reactivity of a molecule. For this compound, the HOMO is expected to be localized on the C=C double bond, making it the primary site for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group of the ester, indicating its susceptibility to nucleophilic attack.

| Property | Expected Value (a.u.) | Description |